1-Butoxymethylcyclopropanecarboxylic acid
Overview
Description
1-Butoxymethylcyclopropanecarboxylic acid is an organic compound with the molecular formula C9H16O3 It is a cyclopropane derivative, characterized by a butoxymethyl group attached to the cyclopropane ring and a carboxylic acid functional group
Scientific Research Applications
1-Butoxymethylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxymethylcyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopropanecarboxylic acid derivatives with butoxymethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxymethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or further oxidized to carbon dioxide under harsh conditions.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The butoxymethyl group can participate in nucleophilic substitution reactions, where the butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylates or carbon dioxide.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Mechanism of Action
The mechanism of action of 1-butoxymethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
1-Butoxymethylcyclopropanecarboxylic acid can be compared with other cyclopropane derivatives, such as:
Cyclopropanecarboxylic acid: Lacks the butoxymethyl group, making it less versatile in chemical reactions.
1-Methoxymethylcyclopropanecarboxylic acid: Similar structure but with a methoxy group instead of a butoxy group, leading to different reactivity and applications.
1-Ethoxymethylcyclopropanecarboxylic acid:
The uniqueness of this compound lies in its butoxymethyl group, which provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-(butoxymethyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-3-6-12-7-9(4-5-9)8(10)11/h2-7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSHKJMEFQMVCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245996 | |
Record name | Cyclopropanecarboxylic acid, 1-(butoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1387557-29-0 | |
Record name | Cyclopropanecarboxylic acid, 1-(butoxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1387557-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxylic acid, 1-(butoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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